1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone
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Overview
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C22H18N6O3S and its molecular weight is 446.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Chemical Properties :
- A study by Kopchuk et al. (2017) discussed a non-cyanide method for the synthesis of 3-cyanoisoquinolines, which are related to the chemical structure of the compound (Kopchuk et al., 2017).
- Arandkar and Vedula (2018) achieved a novel, one-pot, multicomponent synthesis of triazolothiadiazine derivatives, which are structurally related to the compound, highlighting the method's advantages in terms of yield, purity, and simplicity (Arandkar & Vedula, 2018).
Potential Biological Activities :
- Tumosienė et al. (2020) synthesized novel derivatives bearing triazole, triazolone, and thiophene moieties. These compounds demonstrated significant antioxidant and anticancer activities, suggesting the potential biological relevance of structurally similar compounds (Tumosienė et al., 2020).
- Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives and screened them for antituberculosis activity. This indicates the potential of related compounds in antimicrobial applications (Chitra et al., 2011).
Anticancer and Antiviral Applications :
- Aksenov et al. (2020) discovered a reaction involving nitroalkanes and 2-hydrazinylquinolines, leading to the synthesis of triazoles with promising anticancer activity against neuroblastoma cells (Aksenov et al., 2020).
- Jilloju et al. (2021) synthesized (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones, which demonstrated significant in vitro anticoronavirus and antitumoral activity, suggesting a potential application area for similar compounds (Jilloju et al., 2021).
Mechanism of Action
Target of action
The compound contains a 1,2,4-triazole ring, which is a common pharmacophore in many pharmaceuticals . These compounds are known to form hydrogen bonds with different targets, improving their pharmacokinetics, pharmacological, and toxicological properties .
Biochemical pathways
The compound also contains a pyridazin-3(2H)-one moiety. Nonsteroidal anti-inflammatory and analgesic drugs (NSAIDs) that contain this moiety mainly act by blocking the production of prostaglandins through inhibition of cyclooxygenase (COX) enzymes .
Pharmacokinetics
The presence of the 1,2,4-triazole ring could potentially improve the compound’s pharmacokinetic properties .
Result of action
1,2,4-triazole derivatives have been reported to have anticancer properties .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O3S/c29-21(26-12-4-7-15-5-1-2-9-19(15)26)14-32-22-24-23-20-11-10-18(25-27(20)22)16-6-3-8-17(13-16)28(30)31/h1-3,5-6,8-11,13H,4,7,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUPMHQOTWWQPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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